Didecyl dimethyl ammonium carbonate

Vue d'ensemble

Description

Didecyl dimethyl ammonium carbonate is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is widely used as a disinfectant and biocide in various industrial and domestic applications. The compound is characterized by its ability to disrupt microbial cell membranes, leading to cell death.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Didecyl dimethyl ammonium carbonate is typically synthesized through the quaternization of didecyl methyl tertiary amine with dimethyl carbonate. The reaction involves the following steps:

Dissolution: The mixture of didecyl methyl tertiary amine and dimethyl carbonate is dissolved in an alcohol solvent.

Catalysis: A catalyst is added to facilitate the reaction.

Refluxing: The solution is refluxed at a temperature between 75°C and 95°C under a pressure of less than or equal to 0.18 MPa for 4 to 6 hours.

Heat Preservation: After the reaction is complete, the solution is maintained at a temperature between 80°C and 90°C for an additional 2 to 3 hours.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

Didecyl dimethyl ammonium carbonate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.

Reduction Reactions: Often involve reducing agents such as sodium borohydride.

Major Products Formed

Substitution: Produces various substituted ammonium compounds.

Oxidation: Leads to the formation of oxidized derivatives.

Reduction: Results in reduced forms of the compound.

Applications De Recherche Scientifique

Antimicrobial Agent

Overview

DDAC is primarily used as a disinfectant and biocide. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis. This property makes it effective against a wide range of bacteria, fungi, and viruses.

Applications in Various Settings

- Healthcare: Utilized for disinfecting surgical instruments and hospital environments to prevent infections.

- Food Industry: Approved for use on food-contact surfaces in public eating places, dairy-processing equipment, and food processing utensils, with a maximum concentration of 400 ppm .

- Residential Use: Commonly found in household disinfectants and cleaning products.

Industrial Applications

DDAC is employed in several industrial processes due to its effectiveness as a disinfectant and corrosion inhibitor.

Corrosion Inhibition

Recent studies have highlighted the effectiveness of DDAC as a corrosion inhibitor. It forms a protective film on metal surfaces, preventing corrosion.

Case Study: Multi-Metal Corrosion Inhibitor

A study conducted by Lonza Inc. demonstrated that DDAC significantly improves the corrosion performance of various coatings when used at optimal dilutions . The electrochemical tests indicated that the compound migrates to the metal/solution interface, forming a protective monomolecular film.

Research Applications

DDAC's properties make it valuable in scientific research:

- Phase Transfer Catalyst: Employed in organic synthesis to facilitate chemical reactions.

- Cell Culture: Used to prevent microbial contamination in biological experiments.

Regulatory Status and Safety

DDAC is registered with the Environmental Protection Agency (EPA) for various uses. It has been classified under different toxicity categories based on its effects on human health:

| Toxicity Category | Study Type | Result |

|---|---|---|

| Toxicity Category II | Acute oral toxicity (rats) | Moderate toxicity |

| Toxicity Category I | Primary dermal irritation (rabbits) | Corrosive |

The EPA has conducted assessments indicating that DDAC does not pose significant risks when used according to guidelines .

Mécanisme D'action

The antimicrobial action of didecyl dimethyl ammonium carbonate is primarily due to its ability to disrupt microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .

Comparaison Avec Des Composés Similaires

Didecyl dimethyl ammonium carbonate is similar to other quaternary ammonium compounds such as:

- Didecyl dimethyl ammonium chloride

- Benzalkonium chloride

- Cetylpyridinium chloride

Uniqueness

Compared to these compounds, this compound offers enhanced stability and a broader spectrum of antimicrobial activity. Its unique carbonate counterion also provides additional benefits in terms of reduced toxicity and environmental impact .

Conclusion

This compound is a versatile and effective antimicrobial agent with a wide range of applications in various fields. Its unique properties and broad-spectrum activity make it a valuable compound in both research and industrial settings.

Activité Biologique

Didecyl dimethyl ammonium carbonate (DDAC) is a quaternary ammonium compound that exhibits significant biological activity, particularly as a biocide and surfactant. This article provides a comprehensive overview of its biological effects, mechanisms of action, toxicity, and relevant case studies.

DDAC is part of a class of compounds known as quaternary ammonium compounds (QACs), which are characterized by their cationic nature. The primary mechanism through which DDAC exerts its biological effects is by disrupting microbial cell membranes, leading to cell lysis and death. This property makes it effective in various applications, including disinfectants and wood preservatives.

Structural Characteristics

- Chemical Formula :

- Molecular Weight : 390.63 g/mol

- Solubility : Water-soluble, particularly in alkaline conditions.

Antimicrobial Efficacy

DDAC has demonstrated potent antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. Its effectiveness is influenced by concentration, exposure time, and the specific microbial strain.

- Bacterial Activity : Studies indicate that DDAC effectively kills Gram-positive and Gram-negative bacteria. For instance, it has been shown to reduce populations of Escherichia coli and Staphylococcus aureus significantly .

- Fungal Activity : In agricultural applications, DDAC has been used as a fungicide to protect crops from fungal pathogens .

Toxicity Assessments

Toxicological studies have evaluated the safety profile of DDAC in various organisms:

- Aquatic Toxicity : Research indicates that DDAC is toxic to aquatic life, including fish and invertebrates. For example, exposure to DDAC has been linked to alterations in gill morphology and swimming performance in rainbow trout (Oncorhynchus mykiss) .

- Mammalian Toxicity : In mammalian studies, the no-observed-adverse-effect level (NOAEL) for dermal exposure was established at 12 mg/kg/day. No significant genotoxic effects were noted in long-term studies .

Case Study 1: Environmental Impact on Aquatic Systems

A study conducted on the impact of DDAC on aquatic ecosystems revealed significant biotransformation processes in sediment-water systems. The compound remained stable over extended periods, with a calculated half-life of approximately 227 days under anaerobic conditions . This persistence raises concerns regarding bioaccumulation and long-term ecological effects.

Case Study 2: Efficacy as a Wood Preservative

DDAC has been evaluated for its effectiveness as a wood preservative. In controlled experiments, it significantly reduced decay caused by wood-destroying fungi. The compound's ability to form a protective barrier against moisture and microbial invasion enhances the longevity of treated wood products .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Efficacy | Aquatic Toxicity | Mammalian NOAEL (mg/kg/day) |

|---|---|---|---|

| This compound | High | Moderate | 12 |

| Didecyl Dimethyl Ammonium Chloride | High | High | 10 |

| Benzalkonium Chloride | Moderate | Moderate | 15 |

Propriétés

IUPAC Name |

didecyl(dimethyl)azanium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H48N.CH2O3/c2*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2-1(3)4/h2*5-22H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOJCSIIFFMREV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

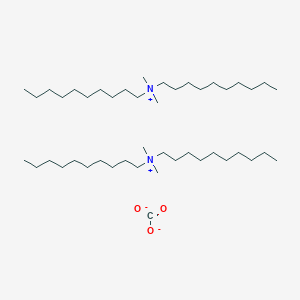

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H96N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040329 | |

| Record name | Didecyl dimethyl ammonium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

148788-55-0 | |

| Record name | Didecyl dimethyl ammonium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148788550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didecyl dimethyl ammonium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDECYLDIMONIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P2116RFY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.